

Application Note: Gram-Scale Synthesis of Ethyl 2-benzyl-3-oxo-3-phenylpropanoate

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Compound of Interest

Compound Name: Ethyl 3-(benzylamino)propanoate

Cat. No.: B105905

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Introduction

Ethyl 2-benzyl-3-oxo-3-phenylpropanoate is a valuable β -keto ester intermediate in organic synthesis, particularly in the preparation of more complex molecules in medicinal and materials chemistry. This document provides a detailed protocol for the gram-scale synthesis of this target compound via a thiourea-catalyzed reduction of ethyl 2-benzoyl-2-benzylideneacetate using a Hantzsch ester as the reducing agent. This method offers a high yield under aqueous conditions. Additionally, a protocol for the preparation of the starting material, ethyl 2-benzoyl-2-benzylideneacetate, is provided.

Reaction Scheme

The overall synthesis is a two-step process starting from ethyl benzoylacetate and benzaldehyde to first synthesize the α,β -unsaturated keto ester, which is then reduced to the final product.

Step 1: Synthesis of Ethyl 2-benzoyl-2-benzylideneacetate (5a) $\text{EtOOC}(\text{CO})\text{CH}_2\text{Ph} + \text{PhCHO} \rightarrow \text{EtOOC}(\text{CO})\text{C}(=\text{CHPh})\text{Ph}$

Step 2: Synthesis of Ethyl 2-benzyl-3-oxo-3-phenylpropanoate (6a) $\text{EtOOC}(\text{CO})\text{C}(=\text{CHPh})\text{Ph} + \text{Hantzsch Ester} \rightarrow \text{EtOOC}(\text{CO})\text{CH}(\text{CH}_2\text{Ph})\text{Ph}$

Quantitative Data Summary

The following table summarizes the quantitative data for the gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.

Parameter	Value	Reference
Starting Material (5a)		
Molar Quantity	4 mmol	[1]
Mass	1.12 g	[1]
Hantzsch Ester		
Molar Quantity	4.8 mmol	[1]
Mass	1.01 g	[1]
Catalyst 2		
Molar Quantity	0.8 mmol	[1]
Mass	387 mg	[1]
Product (6a)		
Yield	89%	[1]
Appearance	Light yellow liquid	[1]
Reaction Conditions		
Solvent	Water	[1]
Temperature	100 °C (reflux)	[1]
Reaction Time	24 hours	[1]

Experimental Protocols

Protocol 1: Synthesis of Starting Material - Ethyl 2-benzoyl-2-benzylideneacetate (5a)

This protocol is a general procedure for the synthesis of α -keto substituted acrylate compounds.[1]

Materials:

- Ethyl benzoylacetate (10 mmol)
- Benzaldehyde (12 mmol)
- L-Proline (2 mmol)
- Ethanol (40 mL)

Procedure:

- To a round-bottom flask, add ethyl benzoylacetate (10 mmol), benzaldehyde (12 mmol), and L-proline (2 mmol).
- Add ethanol (40 mL) to the flask.
- Stir the mixture at room temperature for 2 days.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to yield the pure ethyl 2-benzoyl-2-benzylideneacetate (5a).

Protocol 2: Gram-Scale Synthesis of Ethyl 2-benzyl-3-oxo-3-phenylpropanoate (6a)

This protocol details the thiourea-catalyzed reduction of the α -keto substituted acrylate.^[1]

Materials:

- Ethyl 2-benzoyl-2-benzylideneacetate (5a) (4 mmol, 1.12 g)
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester) (4.8 mmol, 1.01 g)

- Catalyst 2 (N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1R,2S)-1-hydroxy-1,3-diphenylpropan-2-yl)thiourea) (0.8 mmol, 387 mg)
- Water (30 mL)
- Ethyl acetate
- Brine solution
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

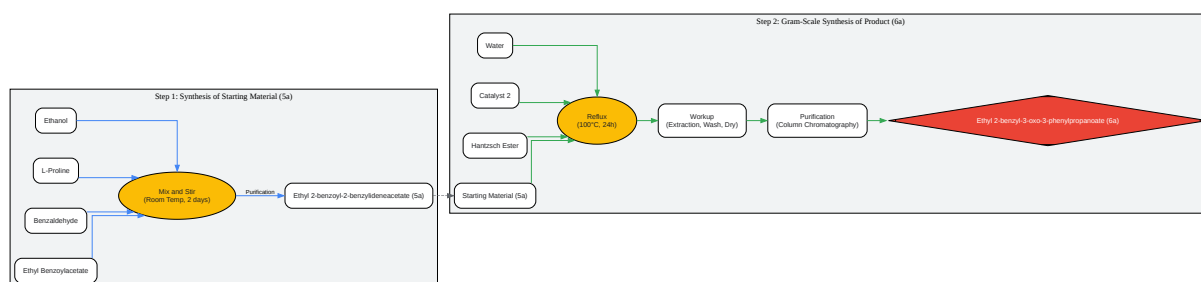
- In a round-bottom flask, combine ethyl 2-benzoyl-2-benzylideneacetate (5a) (4 mmol, 1.12 g), Hantzsch ester (4.8 mmol, 1.01 g), and Catalyst 2 (0.8 mmol, 387 mg).
- Add water (30 mL) to the flask.
- Fit the flask with a reflux condenser and heat the mixture to 100 °C.
- Maintain the reflux for 24 hours.
- After 24 hours, cool the reaction mixture to room temperature.
- Transfer the crude solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
[1]
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the organic phase under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the final product, ethyl 2-benzyl-3-oxo-3-phenylpropanoate (6a), as a light yellow liquid.[1]

Characterization Data (^1H NMR):

- ^1H NMR (600 MHz, CDCl_3): δ 7.96 (d, J = 7.98 Hz, 2H), 7.56 (t, J = 7.26 Hz, 1H), 7.45 (d, J = 7.50 Hz, 2H), 7.23 - 7.27 (m, 5H), 7.19 (t, J = 7.08 Hz, 1H), 4.62 (t, J = 7.26 Hz, 1H), 4.11 (q, J = 6.96 Hz, 2H), 3.30 - 3.37 (m, 2H), 1.11 (t, J = 7.02 Hz, 3H).[1]

Visualizations

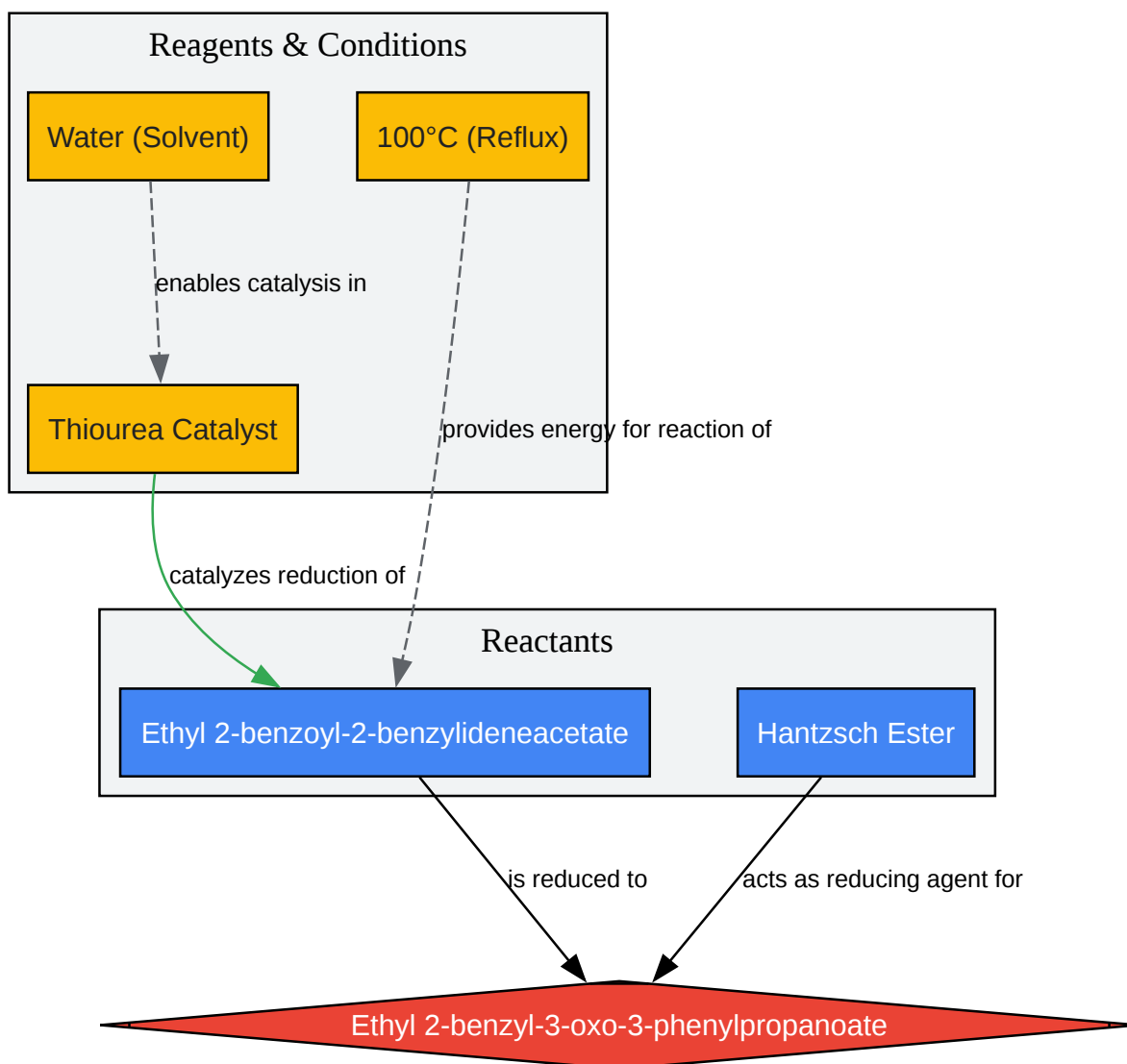
Synthesis Workflow Diagram



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Caption: Workflow for the two-step synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.

Logical Relationship of Reaction Components



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Caption: Key components and their roles in the reduction reaction.

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References

- 1. rsc.org [rsc.org]
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